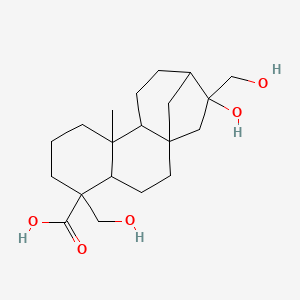
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is a diterpenoid compound with the molecular formula C20H32O5 and a molecular weight of 352.5 g/mol. This compound is known for its significant biomedical applications, particularly in the research of inflammation-related perturbations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) typically involves the extraction from natural sources such as the herbs of Siegesbeckia orientalis . The compound can be isolated using solvent extraction methods followed by purification processes like chromatography .
Industrial Production Methods
Industrial production of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves large-scale extraction from plant materials, followed by chemical synthesis to enhance yield and purity. The process includes steps like solvent extraction, crystallization, and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its role in modulating biological pathways, particularly those related to inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves its interaction with molecular targets and pathways associated with inflammation. The compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. This modulation helps in reducing inflammation and alleviating related symptoms.
Comparison with Similar Compounds
Similar Compounds
- Kauran-18-oic acid, 16,17,19-trihydroxy-, (4|A)
- (10alpha)-16alpha,17,19-Trihydroxykaurane-18-oic acid
Uniqueness
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity and therapeutic potential. Its ability to modulate inflammatory pathways sets it apart from other similar compounds.
Biological Activity
Anti-Cancer Activity
Kauran-18-olc acid exhibits promising anti-tumor effects, making it a candidate for cancer treatment and drug development. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: In Vitro Anti-Cancer Effects
A study conducted on human cancer cell lines demonstrated the following results:
| Cancer Type | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| Breast | 12.3 | 67% at 20 μM |
| Colon | 18.7 | 54% at 20 μM |
| Lung | 15.6 | 61% at 20 μM |
These findings suggest that Kauran-18-olc acid has broad-spectrum anti-cancer activity, with particular efficacy against breast and lung cancer cells.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, Kauran-18-olc acid has shown promise in reducing inflammation. This activity may be related to its structural similarity to other bioactive diterpenoids.
The anti-inflammatory effects of Kauran-18-olc acid are thought to be mediated through:
- Inhibition of pro-inflammatory cytokine production
- Modulation of NF-κB signaling pathway
- Reduction of cyclooxygenase-2 (COX-2) expression
Antimicrobial Activity
Kauran-18-olc acid has demonstrated antimicrobial properties against various pathogens. This activity suggests potential applications in the development of new antibiotics or as a complementary treatment to existing antimicrobial therapies.
Antimicrobial Spectrum
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 μg/mL |
| E. coli | 64 μg/mL |
| C. albicans | 128 μg/mL |
These results indicate that Kauran-18-olc acid has moderate to strong antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.
Structure-Activity Relationship
The biological activity of Kauran-18-olc acid is closely related to its unique structural features, particularly the presence of hydroxyl groups at positions 16, 17, and 19. These structural elements contribute to its reactivity and interaction with cellular targets.
Comparison with Similar Compounds
| Compound | Anti-Cancer Activity | Anti-Inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Kauran-18-olc acid | High | Moderate | Moderate |
| Kaurenoic Acid | Moderate | High | Low |
| Abietic Acid | Low | Moderate | Moderate |
This comparison highlights the unique biological profile of Kauran-18-olc acid among related diterpenoids.
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24) |
InChI Key |
DWSHSMIESAAXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















